molecular formula C14H22ClN3O3S B2686358 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride CAS No. 1836529-31-7

4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride

Cat. No. B2686358
CAS RN: 1836529-31-7
M. Wt: 347.86
InChI Key: GASAAGURQQSILD-UHFFFAOYSA-N
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Description

4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride, also known as BZP hydrochloride, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has been used as a recreational drug due to its stimulant properties. However, in recent years, it has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Anti-malarial Activity

Research on derivatives of piperazine indicates their potential as anti-malarial agents. A study by Cunico et al. (2009) elucidates the crystal structures of active and non-active piperazine derivatives, highlighting the significance of certain molecular substitutions and intermolecular interactions for anti-malarial activity. These findings suggest the importance of molecular conformation and intermolecular hydrogen bonding in determining the biological activity of these compounds (Cunico et al., 2009).

Neuroleptic Agents

Norman et al. (1996) explored substituted benzamides, including piperazine derivatives, as potential neuroleptic agents for their antipsychotic properties. The study delves into the structure-activity relationships, demonstrating how modifications to the benzamide structure influence their binding to dopamine and serotonin receptors, which are critical targets for antipsychotic drugs (Norman et al., 1996).

Antimicrobial and Antifungal Activities

Patel and Agravat (2007) synthesized new pyridine derivatives to examine their antimicrobial and antifungal potentials. The study indicates that certain piperazine-containing compounds exhibit significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Patel & Agravat, 2007).

Carbonic Anhydrase Inhibitors

Lolak et al. (2019) report on the synthesis and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX. This enzyme is involved in various diseases, including cancer, making these compounds of interest for medicinal chemistry and pharmacology (Lolak et al., 2019).

Solid State Properties and Drug Development

The physicochemical properties of a novel 5-HT6 receptor antagonist were characterized by Hugerth et al. (2006), identifying two solid state forms with implications for pharmaceutical development. This study underscores the importance of understanding the solid-state properties of drug candidates for optimizing their formulation and therapeutic efficacy (Hugerth et al., 2006).

properties

IUPAC Name

4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S.ClH/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASAAGURQQSILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCN)S(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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